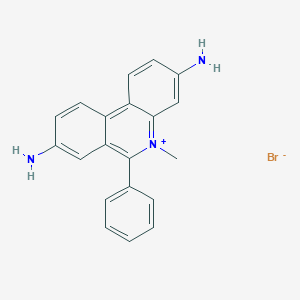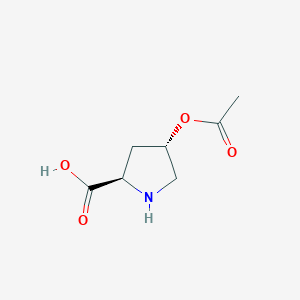
D-Proline, 4-(acetyloxy)-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Proline, 4-(acetyloxy)-, (4S)-, also known as Ac-D-Pro-OH, is a synthetic amino acid derivative that has been widely used in scientific research for its various biochemical and physiological effects. It is a chiral molecule that has a unique structure and properties, making it an important tool in the study of protein structure and function.
Mechanism of Action
The mechanism of action of D-Proline, 4-(acetyloxy)-, (4S)- is not fully understood, but it is thought to act as a competitive inhibitor of certain enzymes and receptors. It may also interact with other molecules in the body to modulate their activity and function.
Biochemical and Physiological Effects:
D-Proline, 4-(acetyloxy)-, (4S)- has been shown to have a number of biochemical and physiological effects, including the ability to modulate enzyme activity, enhance protein stability, and promote protein-protein interactions. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs and therapeutics.
Advantages and Limitations for Lab Experiments
One of the main advantages of D-Proline, 4-(acetyloxy)-, (4S)- is its ability to mimic the properties of natural amino acids, making it a useful tool in the study of protein structure and function. It is also highly stable and easy to synthesize, making it readily available for use in scientific research. However, one limitation of D-Proline, 4-(acetyloxy)-, (4S)- is its cost, which can be prohibitive for some researchers.
Future Directions
There are numerous future directions for the study of D-Proline, 4-(acetyloxy)-, (4S)-, including the development of new drugs and therapeutics based on its unique properties. It may also be used in the study of protein-ligand interactions and enzyme-catalyzed reactions, as well as in the design and development of new materials and biomolecules. As research in this area continues to advance, it is likely that new applications for D-Proline, 4-(acetyloxy)-, (4S)- will be discovered.
Synthesis Methods
The synthesis of D-Proline, 4-(acetyloxy)-, (4S)- involves the acetylation of D-proline using acetic anhydride. The reaction is typically carried out under mild conditions and yields a white crystalline product that is highly pure and stable. The synthesis of D-Proline, 4-(acetyloxy)-, (4S)- is a well-established process that has been used in numerous studies.
Scientific Research Applications
D-Proline, 4-(acetyloxy)-, (4S)- has been used extensively in scientific research for its ability to mimic the structural and functional properties of natural amino acids. It has been used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions and protein-ligand interactions. D-Proline, 4-(acetyloxy)-, (4S)- has also been used in the design and development of novel drugs and therapeutic agents.
properties
CAS RN |
142796-93-8 |
|---|---|
Product Name |
D-Proline, 4-(acetyloxy)-, (4S)- |
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2R,4S)-4-acetyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11)/t5-,6+/m0/s1 |
InChI Key |
OQWHXHYZFMIILA-NTSWFWBYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](NC1)C(=O)O |
SMILES |
CC(=O)OC1CC(NC1)C(=O)O |
Canonical SMILES |
CC(=O)OC1CC(NC1)C(=O)O |
synonyms |
D-Proline, 4-(acetyloxy)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



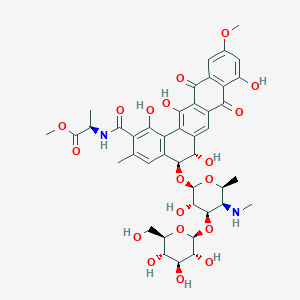
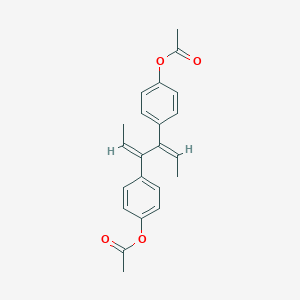
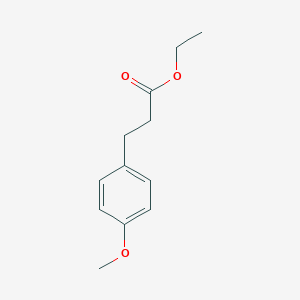
![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)

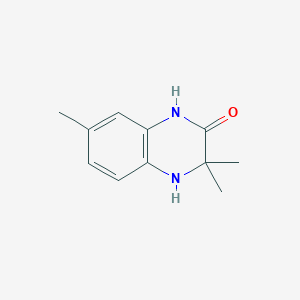
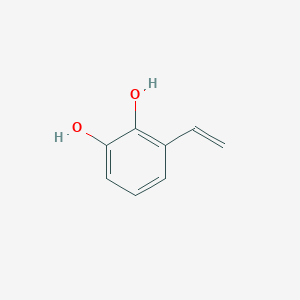
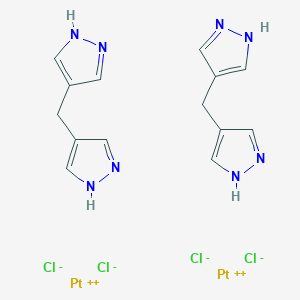
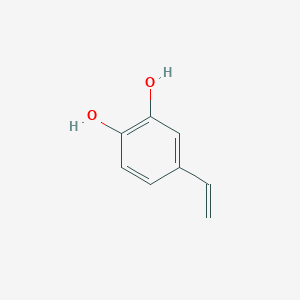
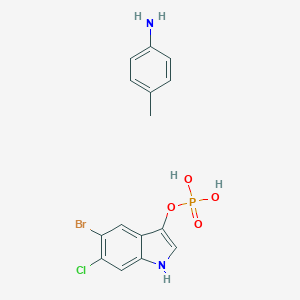

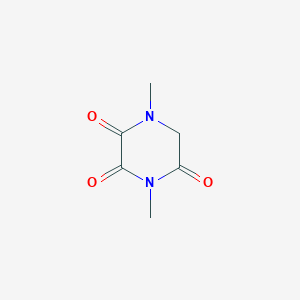
![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)
